molecular formula C19H19FN4O2 B6448905 2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2640843-74-7

2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B6448905
CAS No.: 2640843-74-7
M. Wt: 354.4 g/mol
InChI Key: FJDQIFHNACALMD-UHFFFAOYSA-N
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Description

This compound features a pyrano[4,3-b]pyridine core fused with a pyrrolidine ring substituted by a fluoropyridinyloxymethyl group.

Properties

IUPAC Name

2-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2/c20-16-1-2-18(22-9-16)26-11-13-3-5-24(10-13)19-14(8-21)7-15-12-25-6-4-17(15)23-19/h1-2,7,9,13H,3-6,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDQIFHNACALMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=NC=C(C=C2)F)C3=C(C=C4COCCC4=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogs from the evidence:

Compound Core Structure Key Substituents Synthetic Route Notable Features Reference
Target compound Pyrano[4,3-b]pyridine 3-Carbonitrile; 3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine Not explicitly described (inferred: multi-step nucleophilic substitution/cyclization) Fluorine substitution enhances metabolic stability; pyrrolidine improves solubility
2-Chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile Thiopyrano[4,3-b]pyridine 3-Carbonitrile; 2-chloro Not detailed Sulfur atom in thiopyrano ring alters electronic properties vs. oxygen analog
2-Amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile Pyrano[3,2-c]pyridine 3-Carbonitrile; 4-(chlorobenzyloxy/methoxyphenyl); 7-methyl Multi-component reaction (MCR) with aldehydes and malononitrile Chlorobenzyloxy group may enhance lipophilicity; keto group influences reactivity
7-Amino-1,3-dimethyl-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile Pyrano[2,3-d]pyrimidine 6-Carbonitrile; 7-amino; 1,3-dimethyl Condensation of malononitrile dimer and substituted anilines Amino and carbonyl groups enable hydrogen bonding; dimethyl groups hinder rotation
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)-hexahydroquinoline-3-carbonitrile Hexahydroquinoline 3-Carbonitrile; 2-chloropyridinyl; 4-substituted phenyl Cyclocondensation of cyclohexanedione and aniline derivatives Hexahydroquinoline core offers conformational flexibility; chloro group aids binding

Key Observations:

Core Structure Variations: Pyrano[4,3-b]pyridine (target) vs. thiopyrano, pyrano[3,2-c]pyridine, and pyrano[2,3-d]pyrimidine derivatives highlight divergent electronic and steric profiles.

Substituent Effects: The fluoropyridinyl group in the target compound contrasts with chlorobenzyloxy () and chlorophenyl () substituents. Fluorine’s electronegativity may reduce metabolic degradation compared to bulkier chloro groups. Pyrrolidine rings (target) vs. hexahydroquinoline () or tetrahydro-2H-pyrano-pyrimidine () affect solubility and rigidity.

Synthetic Strategies: Multi-component reactions (MCRs) dominate in analogs like (chromeno-pyridines) and (indolo-pyrano-pyrimidinones), whereas the target compound likely requires sequential functionalization of the pyrrolidine and pyrano rings.

Biological Relevance: While and note microbial screening and biological evaluation, the target compound’s fluoropyridinyl-pyrrolidine motif is untested but resembles kinase inhibitor scaffolds.

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